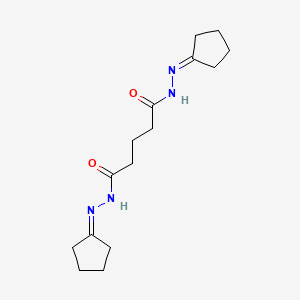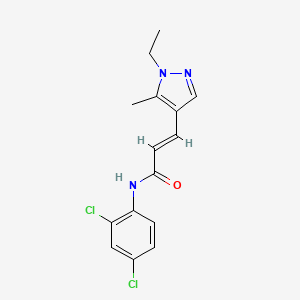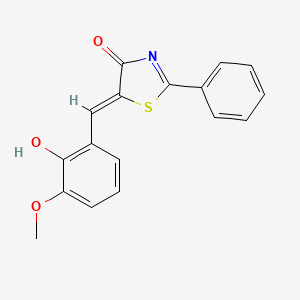![molecular formula C14H16N6O B10959234 9-(1-ethyl-1H-pyrazol-5-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B10959234.png)
9-(1-ethyl-1H-pyrazol-5-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(1-ethyl-1H-pyrazol-5-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a pyrazole ring fused with a triazoloquinazoline framework. The presence of these rings imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1-ethyl-1H-pyrazol-5-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate pyrazole and quinazoline derivatives under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
9-(1-ethyl-1H-pyrazol-5-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (KMnO4, H2O2), reducing agents (NaBH4, LiAlH4), and nucleophiles (amines, thiols). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce dihydroquinazoline compounds .
Scientific Research Applications
Chemistry
In chemistry, 9-(1-ethyl-1H-pyrazol-5-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound has shown potential as a bioactive molecule with various pharmacological properties. Studies have indicated its potential as an anticancer, antidiabetic, and antioxidant agent .
Medicine
In medicine, the compound is being investigated for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of cancer and metabolic disorders .
Industry
In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in material science and catalysis .
Mechanism of Action
The mechanism of action of 9-(1-ethyl-1H-pyrazol-5-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to inhibit specific kinases involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar pyrazole ring structure and exhibit comparable biological activities.
Benzo[d][1,2,3]triazol-1-yl-pyrazole-based dihydro[1,2,4]triazolo[4,3-a]pyrimidines: These compounds also contain a triazole ring and have shown potential as anticancer and antidiabetic agents.
Uniqueness
The uniqueness of 9-(1-ethyl-1H-pyrazol-5-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential in multiple scientific research applications make it a valuable compound for further exploration .
Properties
Molecular Formula |
C14H16N6O |
|---|---|
Molecular Weight |
284.32 g/mol |
IUPAC Name |
9-(2-ethylpyrazol-3-yl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C14H16N6O/c1-2-19-10(6-7-16-19)13-12-9(4-3-5-11(12)21)18-14-15-8-17-20(13)14/h6-8,13H,2-5H2,1H3,(H,15,17,18) |
InChI Key |
DKCOYYJKLFZJOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)C2C3=C(CCCC3=O)NC4=NC=NN24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B10959173.png)
![N-(4-acetylphenyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10959180.png)

![N-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10959184.png)
![N-benzyl-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-N-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B10959191.png)
![(2E)-1-[3-(difluoromethoxy)phenyl]-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-en-1-one](/img/structure/B10959193.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10959208.png)
![(4E)-4-{4-methoxy-3-[(2-methylbenzyl)oxy]benzylidene}-2-(thiophen-2-yl)-1,3-oxazol-5(4H)-one](/img/structure/B10959213.png)
![[4-(2-Chloro-4-fluorobenzyl)piperazin-1-yl][7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B10959220.png)
![Propyl 2-{[(4,5-dimethyl-1,2-oxazol-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10959229.png)

![Ethyl 2-{cyclopentyl[(4-nitrophenyl)carbonyl]amino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate](/img/structure/B10959239.png)

![4-[(4-chlorophenoxy)methyl]-N-cycloheptylbenzamide](/img/structure/B10959256.png)
